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Abstract

LML134 is a potent and selective histamine H3 receptor (H3R) inverse agonist that was under
development for the treatment of excessive sleepiness, particularly in the context of shift work
disorder (SWD). As an inverse agonist, LML134 was designed to modulate the activity of the
H3 receptor, a key presynaptic autoreceptor in the central nervous system that regulates the
release of histamine and other neurotransmitters. This document provides a comprehensive
overview of the available technical information on LML134, including its mechanism of action,
preclinical and clinical findings, and its potential therapeutic applications in neurological
disorders. While the clinical development of LML134 for sleep-related disorders was
discontinued by its sponsor for reasons unrelated to safety, the data gathered provides
valuable insights into the therapeutic potential of targeting the H3 receptor.

Introduction

Excessive daytime sleepiness is a debilitating symptom of several neurological and psychiatric
disorders, significantly impacting patients' quality of life and daily functioning. LML134 was
developed as a novel therapeutic agent to promote wakefulness by acting as an inverse
agonist at the histamine H3 receptor. The H3 receptor is predominantly expressed in the
central nervous system and functions as an autoreceptor on histaminergic neurons, as well as
a heteroreceptor on other neuronal populations, to inhibit the release of histamine and other
neurotransmitters like acetylcholine, norepinephrine, and dopamine. By acting as an inverse
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agonist, LML134 was intended to decrease the constitutive activity of the H3 receptor, thereby
increasing the release of these wakefulness-promoting neurotransmitters.

Mechanism of Action

LML134 is a histamine H3 receptor inverse agonist. This means it binds to the H3 receptor and
reduces its basal level of activity. The H3 receptor is a G protein-coupled receptor (GPCR) that
couples to the Gi/o alpha subunit. The constitutive activity of the H3 receptor leads to a tonic
inhibition of neurotransmitter release. By inhibiting this activity, LML134 is expected to increase
the synthesis and release of histamine and other neurotransmitters involved in arousal and
cognitive processes. This mechanism was designed for rapid brain penetration and fast
disengagement from the receptor to provide a wake-promoting effect during the day without
causing insomnia at night.[1]
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Caption: LML134 Mechanism of Action at the H3 Receptor.

Quantitative Data Summary

While detailed quantitative results from the clinical trials are not fully available in the public
domain, the following tables summarize the key findings based on accessible information.
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Table 1: LML 134 Clinical Trial (CLML134X2201) Overview

Parameter Description
Trial ID CLML134X2201 (NCT03141086)[2]
Indication Shift Work Disorder (SWD)

To assess the wakefulness-promoting effect of

Primary Objective
LML134 compared to placebo.[3]

Primary Endpoint Multiple Sleep Latency Test (MSLT)[3]

Number of Participants 24[4]

Participants were reported to be less sleepy
Key Outcomes ]
after taking LML134 compared to placebo.[4]

Common Adverse Event Headache[4]

) Terminated early by the sponsor for reasons not
Trial Status
related to safety.[4]

Table 2: LML 134 Preclinical P} Kinetics i

Parameter Value

Time to Maximum Concentration (tmax) 0.5 hours[2]
Fraction Absorbed 44%[?2]
Terminal Half-life (V) 0.44 hours[2]
Plasma Protein Binding (Fu) 39.0%[2]

Table 3: LML134 In Vitro Activity

Assay Ki (nM)
hH3R cAMP Assay 0.3[2]
hH3R Binding Assay 12[2]
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Experimental Protocols

Detailed experimental protocols for the LML134 studies are not publicly available. The
following are generalized descriptions based on standard methodologies and information from
trial summaries.

Multiple Sleep Latency Test (MSLT) Protocol (Adapted
from Clinical Trial CLML134X2201)

The MSLT is a standardized test to objectively measure daytime sleepiness.
e Procedure:

o Participants are given four or five 20-minute nap opportunities at 2-hour intervals
throughout the day.

o The time it takes for the participant to fall asleep (sleep latency) is recorded for each nap.

o The mean sleep latency across all naps is calculated. A shorter mean sleep latency
indicates a higher level of sleepiness.

o The occurrence of sleep-onset REM periods (SOREMPS) is also noted.

H3 Receptor Occupancy Study using Positron Emission
Tomography (PET)

This study aimed to determine the extent to which LML134 binds to H3 receptors in the brain at

different doses.

e General Procedure:
o Aradiolabeled tracer that binds to H3 receptors is administered to healthy volunteers.
o Abaseline PET scan is performed to measure the initial receptor density.

o LML134 is then administered, followed by a second PET scan.
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o The reduction in the binding of the radiotracer after LML134 administration is used to
calculate the percentage of H3 receptors occupied by the drug.

Experimental Workflow for H3 Receptor Occupancy PET
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Caption: Generalized workflow for the H3 receptor occupancy PET study.

Potential in Other Neurological Disorders

While LML134 was primarily investigated for a sleep-related disorder, the role of the
histaminergic system in various neurological functions suggests a broader therapeutic potential
for H3 receptor inverse agonists. Modulation of histamine, acetylcholine, norepinephrine, and
dopamine release could theoretically be beneficial in conditions characterized by cognitive
deficits, attention impairment, and other neurological symptoms. However, it is important to
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note that specific preclinical or clinical data for LML134 in other neurological disorders is not
available in the public domain.

Conclusion

LML134 is a well-characterized histamine H3 receptor inverse agonist with a pharmacokinetic
and pharmacodynamic profile designed to promote wakefulness. Although its clinical
development for shift work disorder was halted, the available data contribute to the
understanding of H3 receptor pharmacology and its potential as a therapeutic target. Further
research into the role of the histaminergic system in a range of neurological disorders may yet
reveal new applications for compounds with a similar mechanism of action. The information
presented in this guide provides a foundation for researchers and drug development
professionals interested in this area of neuropharmacology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2814439?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2814439?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

